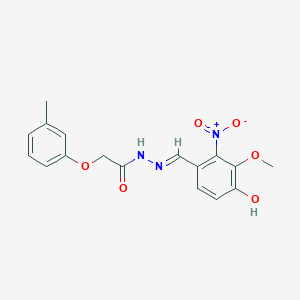
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide
Overview
Description
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide, also known as HNFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. HNFA is a yellow crystalline powder that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the scavenging of free radicals. N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has also been shown to have anti-inflammatory properties and to modulate the immune system.
Advantages and Limitations for Lab Experiments
The advantages of using N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide in lab experiments include its low toxicity, its ability to induce apoptosis in cancer cells, and its potential use as a fluorescent probe for the detection of metal ions. The limitations of using N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide in lab experiments include its low solubility in water and its potential instability under certain conditions.
Future Directions
For research on N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide include the development of more efficient synthesis methods, the investigation of its potential use as an antioxidant and for the treatment of various diseases, and the exploration of its applications in biotechnology, including the synthesis of metal complexes and the detection of metal ions. Further studies are also needed to fully understand the mechanism of action of N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide and to optimize its use in lab experiments.
Scientific Research Applications
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been extensively studied for its potential applications in various fields, including medicine and biotechnology. In medicine, N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to have anticancer, antibacterial, and antifungal properties. N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has also been studied for its potential use as an antioxidant and for its ability to induce apoptosis in cancer cells. In biotechnology, N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6/c1-11-4-3-5-13(8-11)26-10-15(22)19-18-9-12-6-7-14(21)17(25-2)16(12)20(23)24/h3-9,21H,10H2,1-2H3,(H,19,22)/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHUJTVPIUZWLD-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C(=C(C=C2)O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C(=C(C=C2)O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-hydroxy-3-methoxy-2-nitro-phenyl)methyleneamino]-2-(3-methylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B3726832.png)
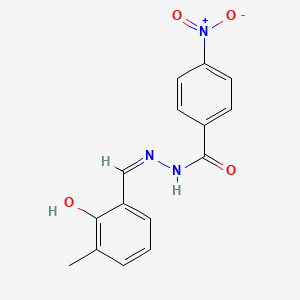

![4-amino-4-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-buten-2-one](/img/structure/B3726868.png)
![3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione](/img/structure/B3726874.png)
![3-(2-furyl)-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}acrylamide](/img/structure/B3726877.png)

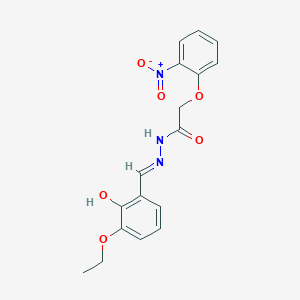

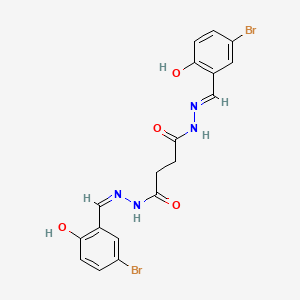
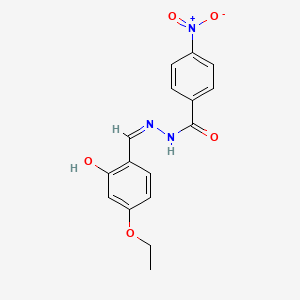
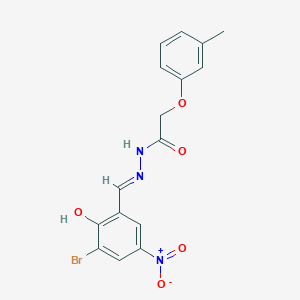
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3726922.png)
